Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate
Description
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate is a specialized α,β-unsaturated ester derivative characterized by a (Z)-configured double bond and dual tert-butoxycarbonyl (Boc) groups protecting the amino functionality. The Boc groups enhance steric protection of the amino moiety, improving stability during synthetic processes, while the α,β-unsaturated ester scaffold enables participation in cycloaddition or nucleophilic addition reactions for constructing heterocycles or peptide mimetics .
Properties
CAS No. |
219851-90-8 |
|---|---|
Molecular Formula |
C15H25NO6 |
Molecular Weight |
315.36 g/mol |
IUPAC Name |
methyl (Z)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9- |
InChI Key |
OXVBSFZBUXBVQJ-KTKRTIGZSA-N |
Isomeric SMILES |
C/C=C(/C(=O)OC)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate typically follows these key steps:
Step 1: Amino Group Protection
The starting amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc groups form carbamate linkages, protecting the amine.Step 2: Formation of the Methyl Ester
The carboxylic acid precursor is esterified with methanol under acidic or catalytic conditions to yield the methyl ester moiety. This step ensures the formation of the ester functionality essential for the target compound's structure.Step 3: Control of (Z)-Stereochemistry
The (Z)-configuration around the double bond is typically controlled through the choice of starting materials and reaction conditions, such as temperature and solvents, to favor the desired isomer.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino protection | Di-tert-butyl dicarbonate (Boc₂O), triethylamine, dichloromethane, room temperature | Boc protection of amine group |
| Esterification | Methanol, acid catalyst or base, reflux or room temperature | Formation of methyl ester |
| Stereochemical control | Controlled temperature, solvent choice (e.g., dichloromethane) | Favor (Z)-isomer formation |
Industrial and Scaled-Up Methods
- Industrial synthesis often employs flow microreactor systems to improve reaction efficiency, reproducibility, and sustainability compared to traditional batch processes.
- Continuous flow allows precise control over reaction time, temperature, and mixing, which is crucial for maintaining stereochemical purity and yield.
Detailed Research Findings
Mechanistic Insights
- The Boc protection mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a carbamate intermediate stabilized by the bulky tert-butyl groups.
- The methyl esterification proceeds via nucleophilic attack of methanol on the activated carboxylic acid derivative, often facilitated by acid catalysis or coupling reagents.
Optimization of Reaction Parameters
- Temperature control is critical; room temperature is generally sufficient for Boc protection, while esterification may require mild heating to drive the reaction to completion without side reactions.
- Solvent polarity influences both yield and stereochemical outcome. Dichloromethane is favored for Boc protection due to its inertness and ability to dissolve reactants effectively.
- The presence of a base like triethylamine neutralizes generated acid, preventing decomposition of Boc groups and side reactions.
Purification and Characterization
- The crude product is typically purified by flash silica gel chromatography using hexane/ethyl acetate gradients to separate the desired compound from unreacted starting materials and side products.
- Characterization includes NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chromatographic purity assessment to confirm structure and stereochemistry.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Boc Protection | Boc₂O (1.1 equiv), triethylamine, DCM, RT | High yield, mild conditions |
| Esterification | Methanol, acid catalyst (e.g., HCl), reflux or RT | Efficient methyl ester formation |
| Stereochemical Control | Temperature: 0–25 °C, solvent: DCM or THF | Critical for (Z)-isomer purity |
| Purification | Flash chromatography, silica gel, hexane/ethyl acetate | Removes impurities, ensures purity |
| Scale | Lab scale to industrial flow reactors | Flow reactors improve scalability |
Chemical Reactions Analysis
Types of Reactions
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate undergoes various types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the resulting amine after Boc removal can undergo such reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Synthesis and Use in Organic Chemistry
The compound is primarily utilized as an intermediate in the synthesis of amino acids and peptides. Its structure, featuring tert-butoxycarbonyl (Boc) protecting groups, makes it suitable for reactions that require selective protection of amine functionalities.
Key Applications:
-
Synthesis of Amino Acids :
- Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate is employed in the synthesis of various amino acids, particularly those with complex side chains. The Boc groups allow for easy manipulation during multi-step syntheses, facilitating the introduction of additional functional groups without affecting the amine.
-
Peptide Synthesis :
- The compound serves as a building block in peptide synthesis. Its ability to protect amines enables chemists to construct peptides with specific sequences while maintaining stability during the synthesis process. For example, it has been used in the synthesis of heteroaryl amino acids which are crucial for developing peptide-based therapeutics .
- Radical Reactions :
Case Study 1: Synthesis of Heteroaryl Amino Acids
In a study published by the Royal Society of Chemistry, this compound was reacted with 2-bromopyridine to produce a variety of heteroaryl amino acids. The reaction conditions were optimized to yield high purity products with good yields (up to 95%) after purification .
Case Study 2: Peptide Therapeutics
Another significant application involves its use in synthesizing peptides that target specific biological pathways. For instance, it has been incorporated into peptides designed to inhibit certain enzymes linked to inflammation and cancer progression. The Boc protecting groups provided stability during the synthesis process while allowing for subsequent deprotection to yield active peptides .
Data Table: Comparison of Synthetic Routes Using this compound
Mechanism of Action
The mechanism of action of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing it from reacting under various conditions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine.
Comparison with Similar Compounds
Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
- Structure: Features a propanoate backbone with a 1,2,4-triazole substituent at the β-position and dual Boc-protected amino groups.
- Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butoxycarbonyl)dehydroalanine methyl ester .
- Applications : Derived from β-(1,2,4-triazol-1-yl)-alanine, which is a metabolite of the fungicide myclobutanil. This highlights its relevance in agrochemical research .
Methyl 2-(N-(tert-butoxycarbonyl)benzamido)-3-(1H-1,2,4-triazol-1-yl)butanoate
- Structure: Contains a butanoate backbone with a benzamido group and a triazole substituent. Only one Boc group is present, attached to the benzamido nitrogen.
- Synthesis : Synthesized using a similar Michael addition strategy as above but with modified starting materials .
Key Comparative Features
Reactivity and Functional Divergence
- Electrophilicity : The α,β-unsaturated ester in the target compound is more electron-deficient than its triazole-containing analogues due to the absence of electron-rich heterocycles. This enhances its susceptibility to nucleophilic attacks, making it valuable for cyclopropanation or Diels-Alder reactions.
- Stability: Dual Boc groups in the target compound confer superior stability against hydrolysis or racemization compared to mono-protected analogues.
- Agrochemical Potential: While triazole derivatives are directly linked to herbicide/fungicide metabolites, the target compound’s unsaturated structure may enable synthesis of novel bioactive molecules through further functionalization.
Research Findings and Limitations
- Synthetic Flexibility: The absence of heterocyclic substituents in this compound allows for broader applicability in constructing diverse scaffolds, unlike triazole-containing derivatives, which are constrained by their heterocyclic motifs .
- Most evidence derives from synthetic methodologies rather than functional analyses.
Biological Activity
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate is an organic compound that plays a significant role in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. This compound is characterized by its dual tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and utility in various biological applications.
- Molecular Formula : C15H25NO6
- Molecular Weight : 315.36 g/mol
- IUPAC Name : methyl (Z)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate
- CAS Number : 219851-90-8
The presence of two Boc groups provides enhanced protection for the amine functionalities during chemical reactions, making it particularly useful in multi-step synthetic pathways.
The primary mechanism of action for this compound involves the protection of amine groups during chemical synthesis. The Boc groups stabilize the amine, preventing unwanted reactions under various conditions. These groups can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amine .
1. Synthesis of Biologically Active Molecules
This compound is utilized in the synthesis of various biologically active compounds, including peptide-based drugs. The ability to protect amino groups makes it a valuable intermediate in medicinal chemistry .
2. Peptide Synthesis
The compound serves as a key building block in peptide synthesis, where the protection of amino acids is crucial to prevent premature reactions during coupling processes. This application is vital in developing therapeutic peptides that can target specific biological pathways .
Case Study 1: Peptide-Based Drug Development
In a study focusing on the development of peptide-based drugs, this compound was employed to synthesize a series of modified peptides. The Boc protection allowed for selective coupling reactions that resulted in high yields of desired products, demonstrating its effectiveness in pharmaceutical applications .
Case Study 2: Inhibition Studies
Research has shown that compounds synthesized using this compound exhibit significant biological activity against specific targets. For instance, derivatives were tested for their inhibitory effects on certain cancer cell lines, revealing potential therapeutic benefits through targeted action on cellular mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Number of Boc Groups | Stability | Application Area |
|---|---|---|---|
| This compound | 2 | High | Peptide synthesis, drug development |
| Methyl(Z)-2-(tert-butoxycarbonyl)amino)but-2-enoate | 1 | Moderate | Limited peptide applications |
| Methyl(Z)-4-(tert-butoxycarbonyl)amino)but-2-enoic acid | 1 | Low | Less stability in synthesis |
The comparative analysis highlights the unique advantages offered by this compound due to its dual Boc groups, which provide enhanced stability and versatility in synthetic applications.
Q & A
Q. What are the optimized synthetic routes for Methyl (Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate, and how do reaction conditions influence yield?
The compound is synthesized via a two-step process: (1) Protection of glycine methyl ester hydrochloride with bis(tert-butyl) dicarbonate to form the Boc-protected intermediate, and (2) reaction with Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) in refluxing toluene. Yield optimization (55% reported) depends on solvent choice (toluene), temperature control, and stoichiometric ratios. Alternative routes may use Ireland-Claisen rearrangements for stereochemical control .
Q. What analytical methods are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm Z-configuration and Boc-group integrity.
- HPLC for purity assessment (≥95% typical).
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C₁₃H₂₃NO₆: theoretical 313.15 g/mol).
- Flash chromatography for purification, as demonstrated in analogous Boc-protected amino acid esters .
Q. How does this compound compare to other Boc-protected amino acid derivatives in synthetic utility?
Unlike simpler Boc-amino esters (e.g., methyl 2-(Boc-amino)-2-methylpropanoate), this compound’s α,β-unsaturated ester moiety enables conjugate additions and cyclization reactions. Its Z-configuration enhances steric control in heterocycle synthesis, such as azolo-pyridinones .
Q. What are common side reactions during its synthesis, and how are they mitigated?
Competing hydrolysis of Boc groups can occur under acidic or prolonged heating. Mitigation strategies include:
- Using anhydrous solvents (e.g., toluene).
- Avoiding strong acids; mild HCl in ethanol is sufficient for dimethylamino group substitution .
Q. How is this compound utilized in heterocyclic chemistry?
It serves as a precursor for 3-N-substituted propenoates via amine substitutions (e.g., with alkyl/aryl amines or 2-amino-4-methylpyridine). Products are intermediates for pyridinones, pyrimidinones, and tetrahydro analogs, relevant to peptide-mimetic drug discovery .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of its Ireland-Claisen rearrangements?
The Z-configuration arises from suprafacial [3,3]-sigmatropic shifts, guided by tert-butoxycarbonyl groups’ steric bulk. Computational studies (DFT) on analogous systems show transition-state stabilization via hydrogen bonding between Boc groups and ester carbonyls .
Q. How do substituents on the α,β-unsaturated ester influence reactivity in cross-metathesis?
The electron-withdrawing Boc groups reduce electron density at the double bond, favoring olefin cross-metathesis with electron-rich partners (e.g., allyl ethers). This is critical in polymer functionalization (e.g., grafting methyl 4-(oxiran-2-ylmethoxy)but-2-enoate onto polyethers) .
Q. What role does this compound play in studying β-sheet formation in neurodegenerative diseases?
As a conformationally constrained amino acid analog, it mimics β-strand geometries. X-ray crystallography (e.g., C13H17NO5 derivatives) reveals intramolecular H-bonding patterns that stabilize β-sheet mimics, aiding Alzheimer’s and prion disease research .
Q. How does solvent polarity affect its reactivity in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF) accelerate substitutions by stabilizing transition states, while ethanol balances reactivity and Boc-group stability. Kinetic studies show pseudo-first-order behavior in ethanol/HCl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
